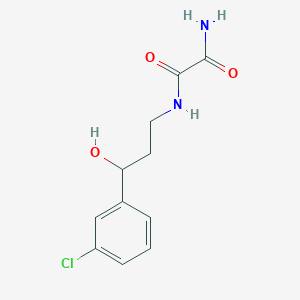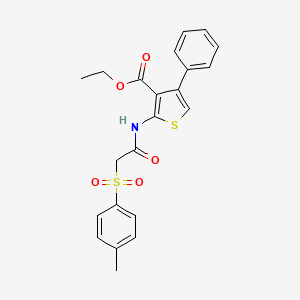![molecular formula C21H16ClF2N5OS B2421442 N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide CAS No. 897613-05-7](/img/structure/B2421442.png)
N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide” is a complex organic molecule. It contains several functional groups and rings, including a benzyl group, a triazole ring, a pyridazine ring, and an amide group . The molecule is part of the 1,2,4-triazole class of compounds, which are known for their wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of several heterocyclic rings, including a triazole ring and a pyridazine ring. These rings are connected by a sulfur atom to a benzyl group. The molecule also contains an amide group attached to a fluorobenzyl group .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques
The compound has been synthesized through various methods, involving reactions with specific azides and subsequent transformations. This demonstrates the compound's potential in synthetic chemistry and its derivatization possibilities (Biagi et al., 1999).
Structural Characterization
Detailed structural analysis using techniques like X-ray diffraction and NMR has been conducted. These studies help in understanding the molecular configuration and potential reactivity of the compound (Sallam et al., 2021).
Biological Activities
Receptor Affinity Studies
Research has shown that derivatives of this compound class exhibit affinity for certain receptors like adenosine A1 and A2A receptors. This suggests potential applications in developing receptor-targeted therapies (Biagi et al., 1999).
Anticonvulsant Activity
Some derivatives have been tested and shown promising anticonvulsant activity, indicating potential in developing treatments for seizure disorders (Kelley et al., 1995).
Cytotoxicity and Antiproliferative Activity
Studies have explored the cytotoxic effects of related compounds on various cell lines, revealing their potential in cancer research and therapy development (Mamta et al., 2019).
Chemical Properties and Interactions
DFT Calculations and Energy Gap Analysis
Density Functional Theory (DFT) calculations provide insights into the electronic properties and reactivity of the compound. This aids in predicting its behavior in different chemical environments (Sallam et al., 2021).
Hirshfeld Surface Analysis
This technique has been used to study the intermolecular interactions in the crystal structure of related compounds, which is crucial in understanding their stability and potential applications in material science (Sallam et al., 2021).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. Compounds containing a 1,2,4-triazole ring are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects . The specific mechanism of action of this compound is not detailed in the available literature.
Orientations Futures
The future research directions for this compound could include further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by 1,2,4-triazole compounds, this molecule could be of interest in the development of new pharmaceuticals .
Propriétés
IUPAC Name |
N-[2-[6-[(2-chloro-6-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF2N5OS/c22-16-2-1-3-17(24)15(16)12-31-20-9-8-18-26-27-19(29(18)28-20)10-11-25-21(30)13-4-6-14(23)7-5-13/h1-9H,10-12H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHMGRNVZARPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-butan-2-yl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2421359.png)
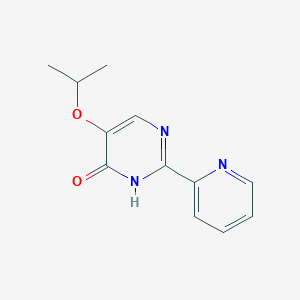
![N-(3,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2421363.png)
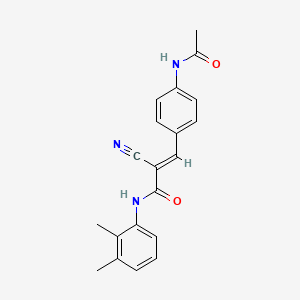

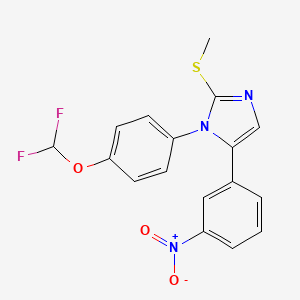
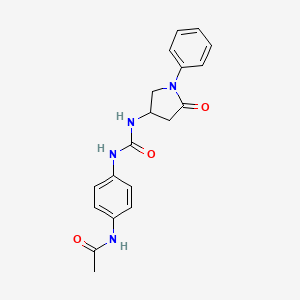
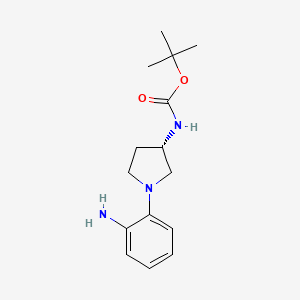
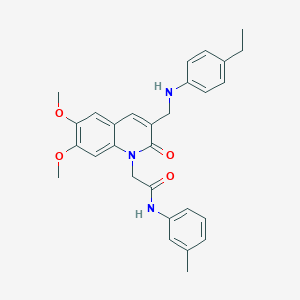
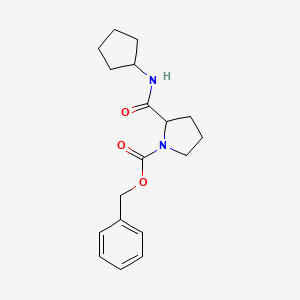
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B2421376.png)
![(2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2421377.png)
